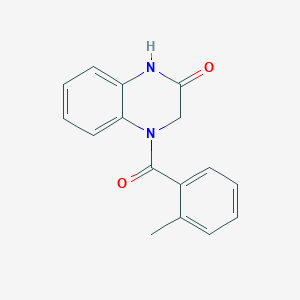

4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

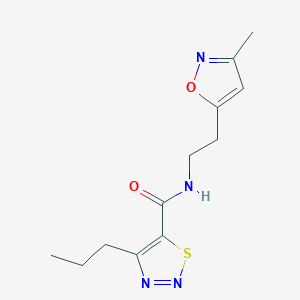

This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzylic positions, like the one in this compound, are often reactive and can undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Quinoxaline derivatives, including those related to 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, have been synthesized and structurally analyzed due to their significant industrial and pharmaceutical applications. A study by Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, highlighting its potential anti-cancer activity through docking studies against homo sapiens protein. This research emphasizes the structural versatility and potential biological activities of quinoxaline derivatives (Abad et al., 2021).

Antioxidant and Antimicrobial Activities

- The antioxidant and antimicrobial properties of compounds structurally related to this compound have been investigated. Zhou et al. (2013) evaluated a series of 2-arylbenzimidazole derivatives for their potential antioxidant and antimicrobial activities, finding that some derivatives exhibited significant activities in various in vitro assays. These findings suggest that modifications of the quinoxaline core could yield compounds with beneficial biological activities (Zhou et al., 2013).

Novel Synthetic Methodologies

- Research by Shaabani et al. (2011) introduced a novel isocyanide-based one-pot pseudo-four-component strategy for synthesizing tetrahydrodiisoindoloquinoxaline and tetrahydrobenzodiisoindoloquinoxaline derivatives. This method demonstrates the flexibility in synthesizing complex quinoxaline-related structures without the need for catalysts or activation, offering a straightforward approach to novel compounds with potential for further pharmacological evaluation (Shaabani et al., 2011).

Chemoselective Synthesis Techniques

- The chemoselective synthesis of quinoxalin-2(1H)-ones, such as those related to this compound, has been explored to achieve molecular scaffolds important for medicinal chemistry. Wang et al. (2011) reported a microwave-assisted solvent-dependent reaction that yields 3-benzylquinoxalin-2(1H)-ones among other compounds, showcasing the efficiency and versatility of this method for producing compounds with significant pharmaceutical relevance (Wang et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(2-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBMVQYPGNZJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

![1-(2-Chloro-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2684098.png)

![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)

![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)